

Physical and chemical properties of 3-Hydroxyisonicotinamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Hydroxyisonicotinamide

Cat. No.: B160976

[Get Quote](#)

In-Depth Technical Guide: 3-Hydroxyisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of **3-Hydroxyisonicotinamide**, a pyridinecarboxamide derivative of interest in medicinal chemistry and drug development. This document collates available data on its molecular structure, physicochemical characteristics, and spectral properties. Detailed experimental protocols for its synthesis, purification, and analysis are outlined to support further research and application. Additionally, this guide explores the potential biological activities of **3-Hydroxyisonicotinamide**, drawing from the known functions of related nicotinamide and isonicotinamide compounds, and presents this information through structured data and visual workflows.

Introduction

3-Hydroxyisonicotinamide, also known as 3-hydroxypyridine-4-carboxamide, is a heterocyclic organic compound. Its structure, featuring a pyridine ring substituted with a hydroxyl and a carboxamide group, makes it a subject of interest for potential biological activities. The presence of these functional groups suggests possibilities for hydrogen bonding, metal

chelation, and various intermolecular interactions, which are critical for drug-receptor binding and other pharmacological effects. This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics, providing essential data and methodologies for the study of this compound.

Physical and Chemical Properties

The fundamental physical and chemical properties of **3-Hydroxyisonicotinamide** are summarized in the table below. These properties are crucial for its handling, formulation, and in the design of experimental studies.

Property	Value	Reference
IUPAC Name	3-hydroxypyridine-4-carboxamide	[1]
Synonyms	3-Hydroxy-4-pyridinecarboxamide, 3-HYDROXY-ISONICOTINAMIDE	[1]
CAS Number	10128-73-1	[1]
Molecular Formula	C ₆ H ₆ N ₂ O ₂	[1]
Molecular Weight	138.12 g/mol	[1]
Melting Point	201 °C	
Boiling Point	479.285 °C at 760 mmHg	
Density	1.384 g/cm ³	
XLogP3-AA	-0.1	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	1	[1]

Spectral Data

Detailed spectral analysis is essential for the structural elucidation and purity assessment of **3-Hydroxyisonicotinamide**. While specific experimental spectra for this compound are not widely available in public databases, characteristic features can be inferred from related structures and general principles of spectroscopy.

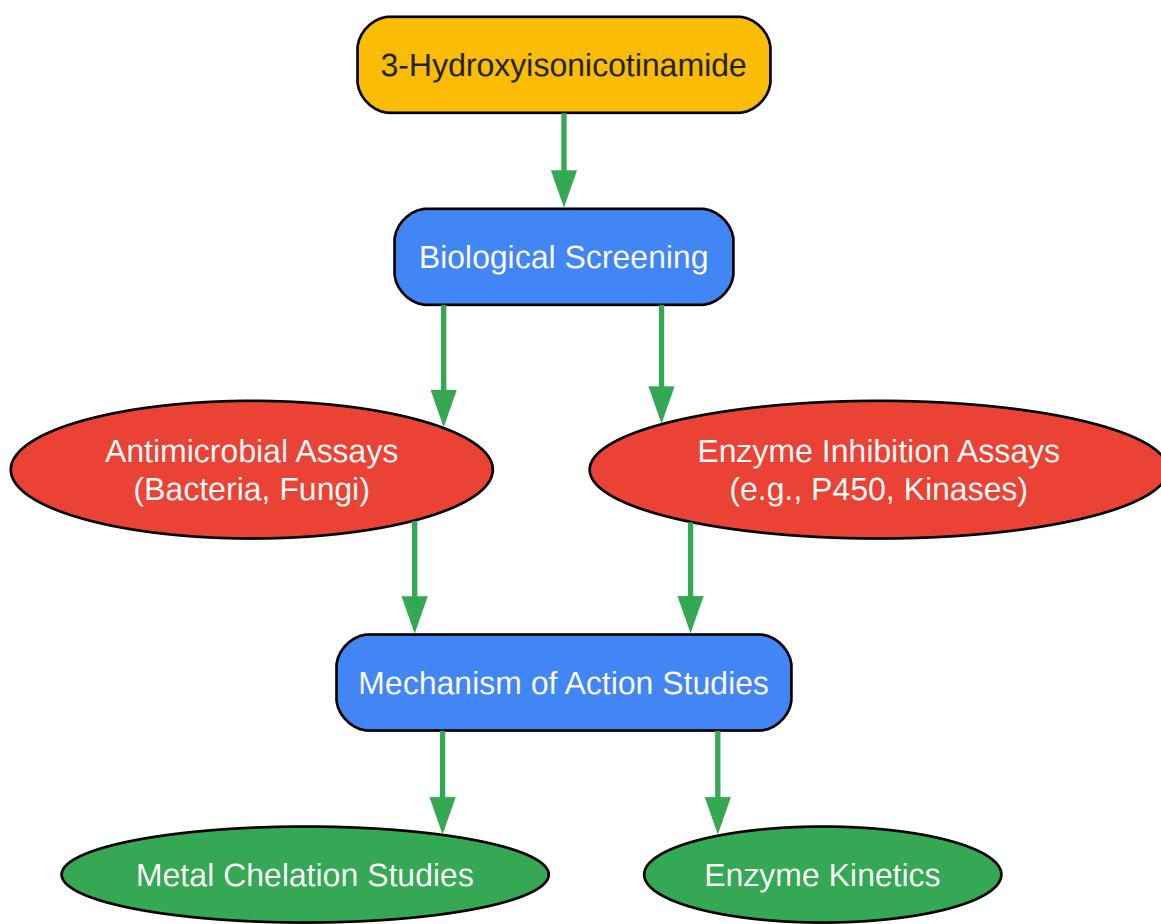
Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing carboxamide group and the electron-donating hydroxyl group. The amide protons will likely appear as a broad singlet, and the hydroxyl proton's chemical shift will be dependent on the solvent and concentration.
- ^{13}C NMR: The carbon NMR spectrum will display signals for the six carbon atoms of the pyridine ring and the carbonyl carbon of the amide group. The chemical shifts will be characteristic of their electronic environment.

Infrared (IR) Spectroscopy

The FTIR spectrum of **3-Hydroxyisonicotinamide** would exhibit characteristic absorption bands corresponding to its functional groups. For the related compound isonicotinamide, characteristic peaks include N-H stretching of the amide group (around $3179\text{-}3361\text{ cm}^{-1}$), C-H stretching of the pyridine ring (around $3065\text{-}3077\text{ cm}^{-1}$), C=O stretching of the amide (around 1655 cm^{-1}), and C-N stretching of the amide (around 1390 cm^{-1})[2]. The presence of the hydroxyl group in **3-Hydroxyisonicotinamide** would introduce a broad O-H stretching band, typically in the region of $3200\text{-}3600\text{ cm}^{-1}$.

Mass Spectrometry (MS)


The mass spectrum of **3-Hydroxyisonicotinamide** will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the pyridine ring and the nature of the substituents. Common fragmentation pathways may involve the loss of the amide group or the hydroxyl group.

Experimental Protocols

Synthesis of 3-Hydroxyisonicotinamide

A potential synthetic route to **3-Hydroxyisonicotinamide** can be adapted from the synthesis of N-Hydroxypyridine-4-carboxamide. This involves the esterification of a pyridine carboxylic acid followed by reaction with an appropriate amine source.

Protocol: A generalized synthesis workflow is presented below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Hydroxyisonicotinamide | C₆H₆N₂O₂ | CID 21814889 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of 3-Hydroxyisonicotinamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160976#physical-and-chemical-properties-of-3-hydroxyisonicotinamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

